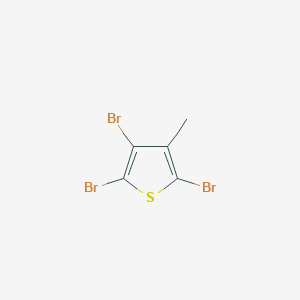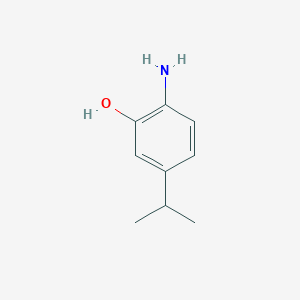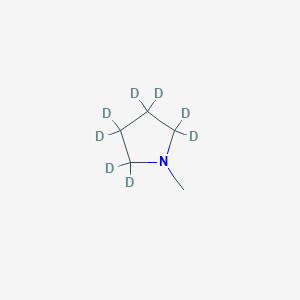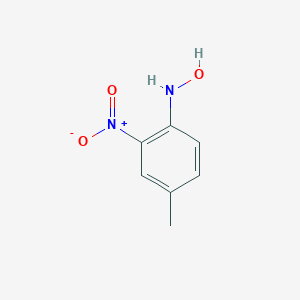
N-Hydroxy-4-methyl-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-4-methyl-2-nitroaniline (NHA) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. NHA is a nitroaromatic compound that has been studied for its ability to inhibit various enzymes and proteins in biological systems.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-4-methyl-2-nitroaniline has been studied for its potential applications in scientific research. One area of research that has focused on N-Hydroxy-4-methyl-2-nitroaniline is cancer treatment. N-Hydroxy-4-methyl-2-nitroaniline has been shown to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. Additionally, N-Hydroxy-4-methyl-2-nitroaniline has been studied for its potential use as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of N-Hydroxy-4-methyl-2-nitroaniline is not fully understood. However, it is believed that N-Hydroxy-4-methyl-2-nitroaniline inhibits the activity of enzymes and proteins by binding to their active sites. This binding prevents the enzymes and proteins from carrying out their normal functions, which can lead to cell death or inhibition of cell growth.
Biochemical and Physiological Effects
N-Hydroxy-4-methyl-2-nitroaniline has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-Hydroxy-4-methyl-2-nitroaniline can inhibit the activity of various enzymes and proteins, including tyrosine kinases and matrix metalloproteinases. Additionally, N-Hydroxy-4-methyl-2-nitroaniline has been shown to have anti-inflammatory properties. In vivo studies have shown that N-Hydroxy-4-methyl-2-nitroaniline can inhibit tumor growth in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Hydroxy-4-methyl-2-nitroaniline in lab experiments is that it is a relatively simple compound to synthesize. Additionally, N-Hydroxy-4-methyl-2-nitroaniline has been shown to have a variety of potential applications in scientific research. However, one limitation of using N-Hydroxy-4-methyl-2-nitroaniline in lab experiments is that its mechanism of action is not fully understood. Additionally, N-Hydroxy-4-methyl-2-nitroaniline has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Zukünftige Richtungen
There are several future directions for research on N-Hydroxy-4-methyl-2-nitroaniline. One area of research that could be explored is the potential use of N-Hydroxy-4-methyl-2-nitroaniline as a cancer treatment. Additionally, further studies could be conducted to better understand the mechanism of action of N-Hydroxy-4-methyl-2-nitroaniline and its potential side effects and toxicity. Finally, research could be conducted to explore the potential use of N-Hydroxy-4-methyl-2-nitroaniline in other areas of scientific research, such as inflammation and autoimmune disorders.
In conclusion, N-Hydroxy-4-methyl-2-nitroaniline is a chemical compound that has potential applications in scientific research. Its ability to inhibit the activity of various enzymes and proteins makes it a promising candidate for cancer treatment and anti-inflammatory agents. While further research is needed to fully understand its mechanism of action and potential side effects, N-Hydroxy-4-methyl-2-nitroaniline has the potential to make a significant impact in the field of scientific research.
Synthesemethoden
N-Hydroxy-4-methyl-2-nitroaniline can be synthesized through a two-step process. The first step involves the nitration of 4-methyl-2-nitroaniline, which is followed by the reduction of the nitro group to form N-Hydroxy-4-methyl-2-nitroaniline. The synthesis of N-Hydroxy-4-methyl-2-nitroaniline is a relatively simple process that can be performed in a laboratory setting.
Eigenschaften
CAS-Nummer |
129423-32-1 |
|---|---|
Produktname |
N-Hydroxy-4-methyl-2-nitroaniline |
Molekularformel |
C7H8N2O3 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
N-(4-methyl-2-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C7H8N2O3/c1-5-2-3-6(8-10)7(4-5)9(11)12/h2-4,8,10H,1H3 |
InChI-Schlüssel |
YYLFLGHTYUGJAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NO)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=C(C=C1)NO)[N+](=O)[O-] |
Synonyme |
Benzenamine, N-hydroxy-4-methyl-2-nitro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



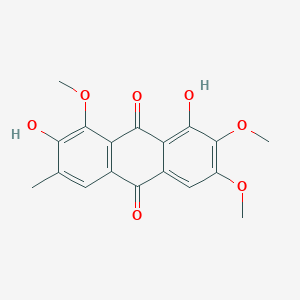
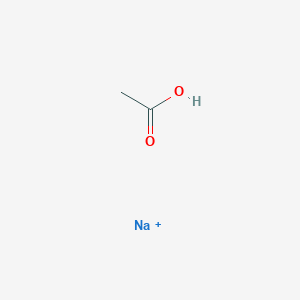
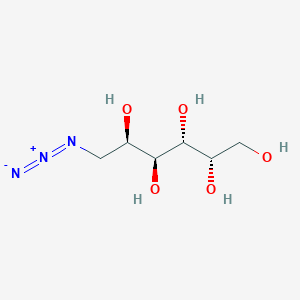

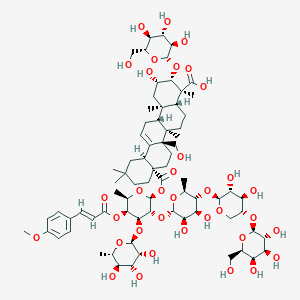
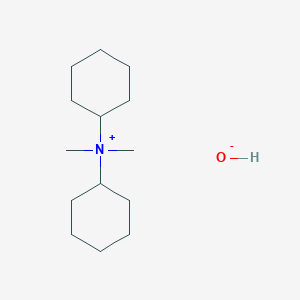
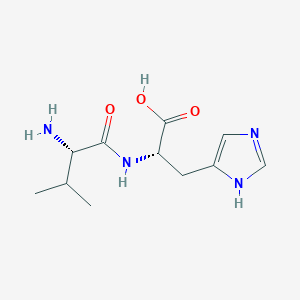
![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)

![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)
